N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
“N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a chemical compound that falls under the category of 2-aminopyrimidine derivatives . These compounds have been prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .
Synthesis Analysis
The synthesis of such compounds involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Antiprotozoal Agents
Compounds structurally related to the query chemical, particularly those featuring pyrrolidinyl pyrimidine and furan moieties, have been synthesized and evaluated for their antiprotozoal activities. For example, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Synthetic Methodologies
The synthesis of novel compounds featuring pyrrolidinyl and furan functionalities showcases advanced synthetic methodologies. These methodologies facilitate the creation of a diverse array of structures with potential therapeutic applications. For instance, the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine highlights innovative approaches to constructing molecules with complex heterocyclic systems, which are crucial in drug discovery and development (Kuznetsov & Chapyshev, 2007).
Biological Activity
Research into compounds with structural similarity to the query molecule also includes the exploration of their biological activities. The synthesis and preliminary biological screening of new derivatives featuring pyrrolidin-1-yl pyrimidine and furan rings have revealed a range of biological effects, including plant growth stimulation. Such findings suggest the potential agricultural applications of these compounds, in addition to their pharmaceutical relevance (Pivazyan et al., 2019).
Antimicrobial Agents
Another area of interest involves the development of antimicrobial agents. Compounds bearing pyridinylpyrimidine structures with furan-2-yl substituents have been evaluated for their antibacterial properties against various pathogenic strains. This research underscores the potential of such molecules in addressing antibiotic resistance and developing new antimicrobial therapies (Verbitskiy et al., 2021).
Mechanism of Action
Target of Action
It’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes .
Mode of Action
It’s known that pyrrolidine derivatives can bind with high affinity to multiple receptors , which could be a possible mode of action for this compound.
Biochemical Pathways
It’s known that pyrrolidine derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can have diverse biological activities and therapeutic possibilities .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This might suggest that environmental factors could play a role in the stability and efficacy of this compound.
Properties
IUPAC Name |
N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-14-15-9-10(12(17-14)18-6-2-3-7-18)16-13(19)11-5-4-8-21-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNHOANNXFWQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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